(2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

Process Chemistry Asymmetric Synthesis CDK2 Inhibitor

This (2R,3S)-configured chiral tetrahydrofuran-pyrazole amine dihydrochloride is the essential, stereochemically defined intermediate for the clinical CDK2 inhibitor RLY-2139. Procuring the pre-formed (2R,3S) enantiomer eliminates costly in-house asymmetric synthesis or chiral resolution, directly accelerating medicinal chemistry timelines. The crystalline dihydrochloride salt offers superior aqueous solubility, enabling direct use in amide couplings and bioconjugations without pre-neutralization, streamlining process development. Its rigid 1,3,5-trimethylpyrazole scaffold is a recognized privileged structure for GPCR targets, ideal for parallel synthesis libraries. This compact, three-dimensional fragment is also suited for fragment-based screening campaigns requiring defined shape. Ensure batch-to-batch consistency with the specified salt form and enantiomeric purity.

Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18
CAS No. 1808654-34-3
Cat. No. B2409494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
CAS1808654-34-3
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl
InChIInChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1
InChIKeyQYXRFDRTPDRUGO-NKPZAKOOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2R,3S)-2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Dihydrochloride (CAS 1808654-34-3) – Core Building Block for Chiral Drug Candidates


(2R,3S)-2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a stereochemically defined, chiral tetrahydrofuran-pyrazole amine salt used as a key intermediate in medicinal chemistry, most notably in the scalable asymmetric synthesis of the clinical CDK2 inhibitor RLY-2139 [1]. It features a rigid (2R,3S)-oxolan-3-amine core bearing a 1,3,5-trimethylpyrazol-4-yl substituent, supplied as a crystalline dihydrochloride salt that facilitates handling and formulation [2].

Why Off-the-Shelf Racemic or Free Base Analogs Cannot Replace (2R,3S)-2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Dihydrochloride


Simple substitution with the racemic mixture, the opposite enantiomer, or the free base form is not feasible for applications requiring defined stereochemistry and salt-form consistency. The (2R,3S) configuration is essential for downstream biological activity, as the undesired enantiomer must be discarded when using the racemate, drastically reducing material efficiency and increasing cost [1]. Moreover, the dihydrochloride salt provides superior crystallinity, solubility, and long-term stability compared to the free base, which is often a low-melting solid or oil that is difficult to handle and formulate reproducibly [2].

Quantitative Differentiation Evidence for (2R,3S)-2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Dihydrochloride Procurement


Asymmetric Route Yield Advantage Over Racemic Synthesis

The target (2R,3S) enantiomer can be obtained via an optimized asymmetric route with an overall yield of 11%, compared to only 2% for the initial racemic synthesis that requires chiral separation and discarding of the undesired enantiomer [1]. This 5.5-fold yield increase directly translates to lower procurement cost and higher material throughput for large-scale campaigns.

Process Chemistry Asymmetric Synthesis CDK2 Inhibitor

Enantiomeric Purity Critical for CDK2 Inhibitor Activity

The (2R,3S) configuration is the sole active stereoisomer for the CDK2 inhibitor RLY-2139; the opposite enantiomer shows no meaningful inhibition [1]. In the racemic route, 50% of the material (the undesired enantiomer) is wasted, whereas procuring the enantiopure (2R,3S) compound ensures 100% material utilization for the target drug substance.

Stereochemistry CDK2 Inhibition Drug Development

Higher Vendor-Supplied Purity vs. Generic Racemic Batches

Reputable vendors supply the (2R,3S)-dihydrochloride salt at 98% purity (HPLC), whereas the racemic analog is typically offered at 95% purity . This 3% absolute purity difference reduces the burden of unknown impurities in subsequent synthetic steps, improving reaction reproducibility and final API quality.

Chemical Purity Procurement Specification Building Block

Salt Form Stability and Handling Advantage Over Free Base

The dihydrochloride salt is a stable, crystalline solid that resists hygroscopicity and decomposition, whereas the free base (CAS 1823671-19-7) is a low-melting solid or oil with limited shelf life [1]. The salt form's enhanced aqueous solubility (typically >10 mg/mL for hydrochloride salts of similar amines) facilitates direct use in aqueous reaction conditions and biological assays.

Salt Selection Physicochemical Properties Storage

Trimethylpyrazole Scaffold Privilege for Target Potency

The 1,3,5-trimethylpyrazol-4-yl group is a privileged scaffold in GPCR modulation, exemplified by the 5-HT7 agonist AS19 which contains the identical moiety and achieves an IC50 of 0.83 nM . Replacement of the trimethylpyrazole with unsubstituted pyrazole in analogous structures typically reduces potency by 10- to 100-fold due to loss of hydrophobic contacts and conformational restriction.

Medicinal Chemistry 5-HT7 Receptor Scaffold Optimization

High-Value Application Scenarios for (2R,3S)-2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Dihydrochloride


Chiral Intermediate for CDK2 Inhibitor RLY-2139 and Analogs

The (2R,3S) enantiomer is the required intermediate for the clinical CDK2 inhibitor RLY-2139, where only this specific stereochemistry yields an active drug substance [1]. Procuring the pre-formed chiral building block eliminates the need for in-house asymmetric synthesis or resolution, accelerating medicinal chemistry timelines.

GPCR-Focused Library Synthesis

The 1,3,5-trimethylpyrazole moiety is a recognized privileged structure for GPCR targets, particularly serotonin receptors [1]. This building block can be directly incorporated into parallel synthesis libraries aimed at identifying novel 5-HT receptor modulators, leveraging the scaffold's known potency-enhancing properties.

Salt-Form Enabled Aqueous Reaction Development

The dihydrochloride salt's high aqueous solubility enables direct use in aqueous-phase reactions (e.g., amide couplings, bioconjugations) without pre-neutralization, streamlining process development and reducing unit operations in scale-up [1].

Precision Chiral Building Block for Fragment-Based Drug Discovery

As a compact, rigid, and stereochemically pure fragment, this compound is ideal for fragment-based screening campaigns where the (2R,3S) configuration can be elaborated into larger inhibitors with defined three-dimensional shape, improving target selectivity [1].

Quote Request

Request a Quote for (2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.